4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves the condensation of 3,4-dihydro-4-oxo-1,2,3-benzotriazine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 70°C to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The benzotriazine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications in the treatment of diseases associated with GPR139 modulation.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as GPR139 receptors. The compound acts as an agonist, modulating the activity of these receptors and influencing various cellular pathways. This modulation can lead to therapeutic effects in conditions associated with GPR139 .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3,4-dihydro-1,2,3-benzotriazine
- 4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl-β-D-glucopyranoside
- 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
Uniqueness
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific combination of benzotriazine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-20(23-13-17-5-3-4-12-22-17)16-10-8-15(9-11-16)14-26-21(28)18-6-1-2-7-19(18)24-25-26/h1-12H,13-14H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZESXRMGLLSOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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